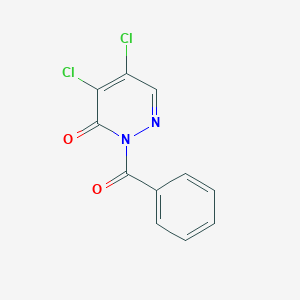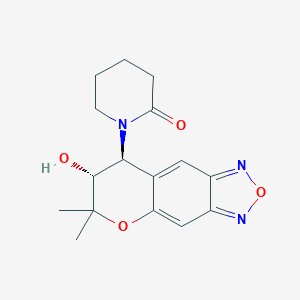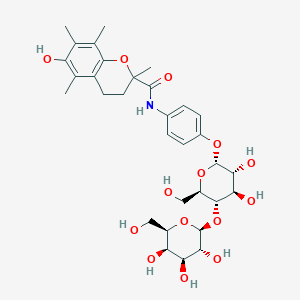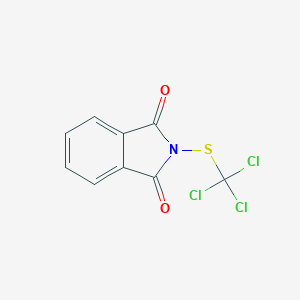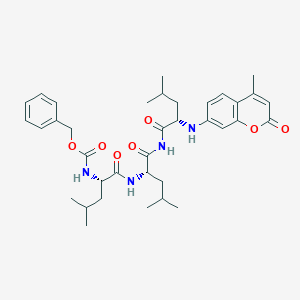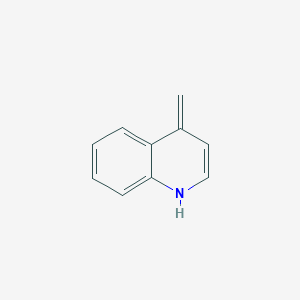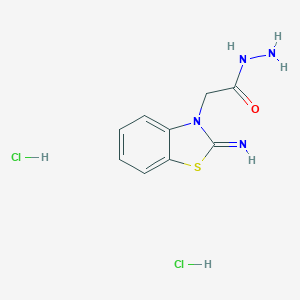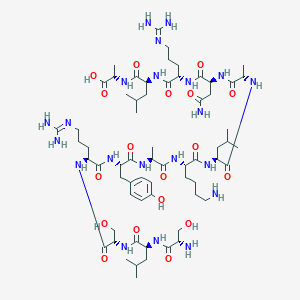
Titanium alloy, Ti,Ta (TiTa30)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Titanium alloy, Ti,Ta (TiTa30) is a composite material that is widely used in various applications due to its unique properties. It is a combination of titanium and tantalum, which makes it highly durable, corrosion-resistant, and biocompatible. The alloy has been extensively studied and researched in the scientific community, and its properties have been utilized in various fields such as aerospace, medical, and engineering.
Mechanism of Action
The mechanism of action of Titanium alloy, Ti,Ta (TiTa30) alloy is based on its unique properties. The alloy's high strength-to-weight ratio makes it ideal for use in applications where weight reduction is critical. The alloy's biocompatibility and corrosion resistance make it an ideal material for use in medical implants. The alloy's unique properties also make it suitable for use in dental implants and other surgical instruments.
Biochemical and Physiological Effects
Titanium alloy, Ti,Ta (TiTa30) alloy has been extensively studied for its biochemical and physiological effects. The alloy has been found to be biocompatible, meaning that it does not cause any adverse reactions when implanted in the human body. The alloy's corrosion resistance also ensures that it does not react with body fluids, which can cause adverse reactions.
Advantages and Limitations for Lab Experiments
Titanium alloy, Ti,Ta (TiTa30) alloy has several advantages when used in lab experiments. The alloy's high strength-to-weight ratio makes it ideal for use in experiments that require high mechanical strength. The alloy's corrosion resistance also ensures that it does not react with chemicals used in experiments, which can cause adverse reactions.
However, the alloy's high cost and difficulty in processing can limit its use in lab experiments. The alloy's unique properties also require specialized equipment and expertise, which can be a challenge for researchers.
Future Directions
There are several future directions for the research and development of Titanium alloy, Ti,Ta (TiTa30) alloy. One area of research is the development of new synthesis methods that can improve the alloy's properties. Another area of research is the development of new applications for the alloy, such as in the energy sector.
Conclusion
In conclusion, Titanium alloy, Ti,Ta (TiTa30) alloy is a unique composite material that has several applications in various fields. The alloy's unique properties, such as high strength-to-weight ratio, biocompatibility, and corrosion resistance, make it ideal for use in aerospace, medical, and engineering applications. The alloy has been extensively studied and researched in the scientific community, and its properties have been utilized in various fields. Further research and development of the alloy can lead to the discovery of new applications and improved properties.
Synthesis Methods
The synthesis of Titanium alloy, Ti,Ta (TiTa30) alloy involves the melting of both titanium and tantalum in a vacuum furnace. The alloy is then cast into various shapes and sizes, depending on the intended application. The process of synthesis is crucial in determining the final properties of the alloy, such as its mechanical strength, ductility, and corrosion resistance.
Scientific Research Applications
Titanium alloy, Ti,Ta (TiTa30) alloy has been extensively studied in the scientific community due to its unique properties. In the aerospace industry, the alloy is used in the manufacture of aircraft components such as landing gear, engine parts, and structural components. The alloy's high strength-to-weight ratio makes it ideal for use in the aerospace industry, where weight reduction is critical.
In the medical field, Titanium alloy, Ti,Ta (TiTa30) alloy is used in the manufacture of orthopedic implants such as hip and knee replacements. The alloy's biocompatibility and corrosion resistance make it an ideal material for use in medical implants. The alloy's unique properties also make it suitable for use in dental implants and other surgical instruments.
properties
CAS RN |
136245-97-1 |
|---|---|
Product Name |
Titanium alloy, Ti,Ta (TiTa30) |
Molecular Formula |
Ta3Ti7 |
Molecular Weight |
877.91 g/mol |
IUPAC Name |
tantalum;titanium |
InChI |
InChI=1S/3Ta.7Ti |
InChI Key |
NAWOSTKISNSQHP-UHFFFAOYSA-N |
SMILES |
[Ti].[Ti].[Ti].[Ti].[Ti].[Ti].[Ti].[Ta].[Ta].[Ta] |
Canonical SMILES |
[Ti].[Ti].[Ti].[Ti].[Ti].[Ti].[Ti].[Ta].[Ta].[Ta] |
Other CAS RN |
136245-97-1 |
synonyms |
TiTa30 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



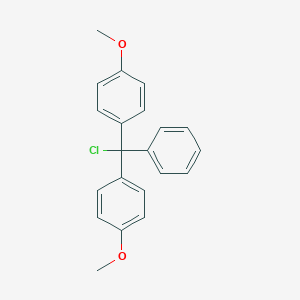

![2,7-Bis(bromomethyl)-5,10-dihydroxypyrimido[4,5-g]quinazoline-4,9(3H,8H)-dione](/img/structure/B141835.png)
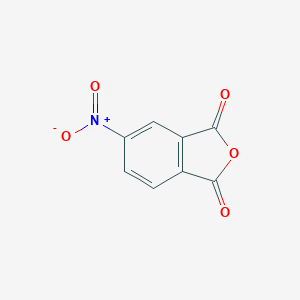
![2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol](/img/structure/B141844.png)
